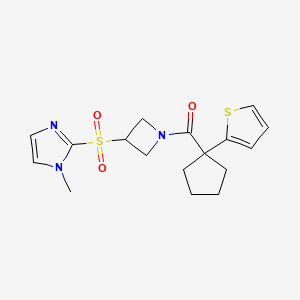

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a structurally complex molecule featuring a sulfonated azetidine core conjugated with a thiophene-substituted cyclopentyl methanone. Its design integrates two pharmacologically relevant motifs:

- Azetidine sulfonamide: Known for enhancing metabolic stability and binding affinity in kinase inhibitors .

- Thiophene-cyclopentyl methanone: A hydrophobic moiety that may improve membrane permeability and target engagement, as seen in antiviral and antitumor agents .

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-19-9-8-18-16(19)25(22,23)13-11-20(12-13)15(21)17(6-2-3-7-17)14-5-4-10-24-14/h4-5,8-10,13H,2-3,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNCGGPIMYFTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives often interact with various proteins and enzymes in the body. For instance, some imidazole derivatives add a myristoyl group to the N-terminal glycine residue of certain cellular proteins. The substrate specificity requires an N-terminal glycine in the nascent polypeptide substrates.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Biological Activity

3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by a triazine ring and thioether linkage, suggests potential biological activities that are currently under investigation. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is , with a molecular weight of approximately 305.35 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, compounds structurally similar to 3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid demonstrated effective inhibition of bacterial growth without exhibiting toxicity in peripheral blood mononuclear cells .

Table 1: Antimicrobial Activity of Related Triazine Derivatives

| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Anticancer Properties

The anticancer potential of triazine derivatives has been explored through various in vitro studies. These compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives similar to the compound have demonstrated significant antiproliferative effects on human cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .

Case Study: Anticancer Activity

A recent study evaluated the effects of triazine derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated through cytokine release assays. In studies involving peripheral blood mononuclear cells, compounds similar to 3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid were found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ .

Table 2: Cytokine Modulation by Triazine Derivatives

| Compound | Cytokine Measured | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|---|

| Compound A | TNF-α | 150 | 70 |

| Compound B | IFN-γ | 200 | 90 |

| Compound C | IL-6 | 120 | 60 |

The biological activity of 3-(3-((4-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It may bind to cellular receptors involved in inflammatory responses or growth factor signaling.

- Gene Expression Modulation : The compound could influence the expression of genes associated with inflammation and apoptosis.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture. Key comparisons with analogous molecules include:

Key Observations :

- The sulfonyl group in the target compound (vs. ester or epoxy groups in others) may enhance solubility and hydrogen-bond interactions .

Critical Analysis :

- The target compound’s synthesis would likely require multi-step sulfonylation and cyclization, similar to ’s protocols .

- ’s high-yield benzoylation (82%) suggests efficient methanone formation under mild conditions, applicable to the target’s cyclopentyl-thiophene moiety .

Physicochemical and Pharmacokinetic Properties

Predicted properties based on structural analogs:

Supporting Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.